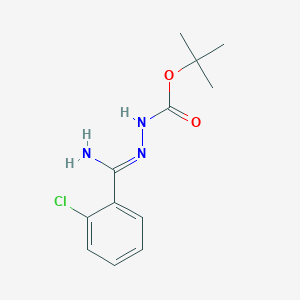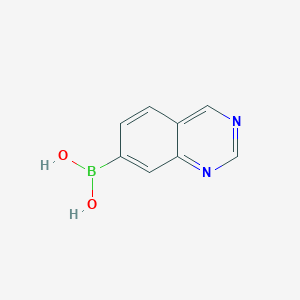
Quinazolin-7-ylboronic acid
Descripción general
Descripción
Quinazolin-7-ylboronic acid is a chemical compound with the molecular formula C8H7BN2O2 and a molecular weight of 173.97 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Quinazolin-7-ylboronic acid consists of a quinazoline core with a boronic acid group attached at the 7-position . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are powerful tools for the synthesis of quinazoline derivatives .
Physical And Chemical Properties Analysis
Quinazolin-7-ylboronic acid is a solid substance with a molecular weight of 173.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Anticancer Properties
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have been extensively studied in medicinal chemistry for their range of biological properties, notably anticancer activities. These derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and have shown efficacy against wild-type and mutated EGFR, leading to their use in cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015). Additionally, research indicates that Quinazolin-7-ylboronic acid derivatives have potential as anticancer agents, demonstrating effective anti-proliferative activity against cancer cell lines like MCF-7 and HepG2 (Khodair, Alsafi, & Nafie, 2019).
Antimicrobial and Anti-Inflammatory Activities
Quinazolin-7-ylboronic acid derivatives have been shown to possess antimicrobial, analgesic, and anti-inflammatory properties. Certain synthesized derivatives have demonstrated good activity against microbes and have also exhibited therapeutic activity against inflammation (Dash, Dash, Laloo, & Medhi, 2017). Moreover, some compounds with the quinazoline skeleton have been found to be potent in reducing formalin-induced paw edema in rats, indicating significant anti-inflammatory potential (Martynenko Yu V et al., 2019).
Antimalarial and Antiviral Properties
The synthesis and evaluation of Quinazolin-7-ylboronic acid derivatives have also revealed promising antimalarial properties. Specific derivatives have exhibited high antimalarial activity, making them a promising lead for antimalarial drug development (Mizukawa et al., 2021). Additionally, some quinazoline derivatives show strong antiviral properties against human cytomegalovirus, suggesting their potential in antiviral therapy (Held et al., 2017).
Chemical Synthesis and Molecular Docking
Quinazolines, including Quinazolin-7-ylboronic acid, play a significant role in synthetic chemistry. Recent advances in synthetic methods have focused on eco-friendly, efficient, and simple methods for synthesizing these compounds, reflecting their growing importance in medicinal chemistry and potential applications (Faisal & Saeed, 2021). Molecular docking studies of quinazoline derivatives provide insights into their binding modes with various biological targets, facilitating the design of more potent inhibitors and therapeutic agents (Al-Shamary et al., 2017).
Safety And Hazards
Direcciones Futuras
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have drawn significant attention due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including biology, medicine, and pesticides . Additionally, the development of novel synthetic methods and the investigation of structure-activity relationships could also be areas of future research .
Propiedades
IUPAC Name |
quinazolin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOSZXCZRHKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=NC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680579 | |
| Record name | Quinazolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-7-ylboronic acid | |
CAS RN |
899438-46-1 | |
| Record name | Quinazolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



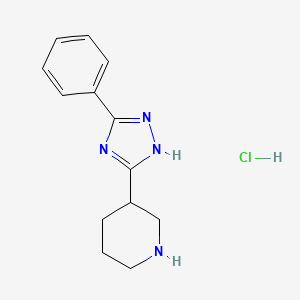
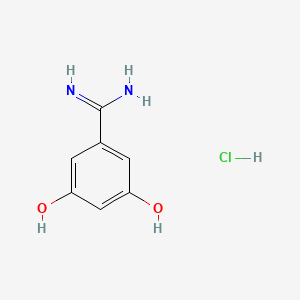
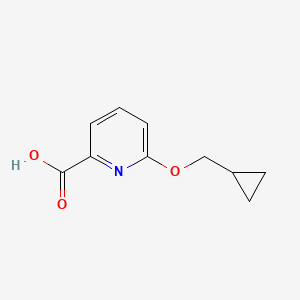
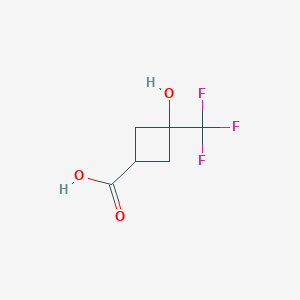
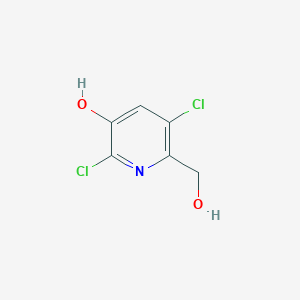

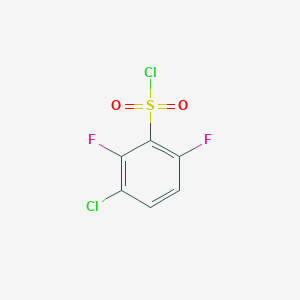
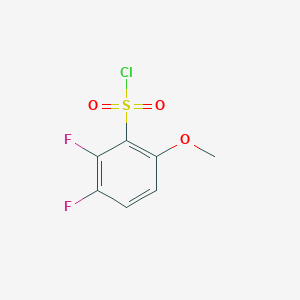
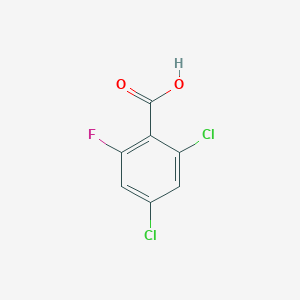
![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)
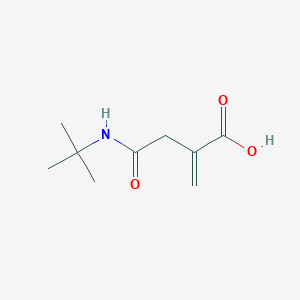
![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)
